3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid
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Overview
Description
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of the triazine ring, along with other functional groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reactions are carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and triazine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and phenols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis reactions can produce amines and phenols.
Scientific Research Applications
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.
Agricultural Chemistry: It is explored for its herbicidal properties, particularly in controlling weed growth in crops.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death. In agricultural applications, the compound can inhibit key enzymes in plants, leading to the suppression of weed growth.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar biological activities.
4-phenylthiazolyl-1,3,5-triazine: Another triazine derivative with notable antibacterial properties.
Uniqueness
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide is unique due to its complex structure, which combines multiple functional groups, enhancing its versatility and potential applications. The presence of the phenoxy and benzamide groups, along with the triazine ring, imparts distinct chemical and biological properties that differentiate it from simpler triazine derivatives.
Properties
CAS No. |
50508-15-1 |
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Molecular Formula |
C28H33ClN6O5S |
Molecular Weight |
601.1 g/mol |
IUPAC Name |
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid |
InChI |
InChI=1S/C26H27ClN6O2.C2H6O3S/c1-26(2)31-24(28)30-25(29)33(26)20-12-13-22(21(27)15-20)35-16-17-8-7-9-18(14-17)23(34)32(3)19-10-5-4-6-11-19;1-2-6(3,4)5/h4-15H,16H2,1-3H3,(H4,28,29,30,31);2H2,1H3,(H,3,4,5) |
InChI Key |
KQNQOKKJMNMEIM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C4=CC=CC=C4)Cl)N)N)C |
Origin of Product |
United States |
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